molecular formula C16H24N2O B2915493 N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide CAS No. 952993-23-6

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide

Cat. No.: B2915493
CAS No.: 952993-23-6
M. Wt: 260.381
InChI Key: VKELBLLNSKJSBF-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide (CAS 952993-23-6) is a synthetic organic compound with the molecular formula C16H24N2O and a molecular weight of 260.37 g/mol . Its structure integrates a phenethylamine backbone linked to an isobutyramide group via a pyrrolidine-containing aniline ring. This specific architecture suggests potential for interaction with various biological targets, making it a compound of significant interest for pharmacological and neuroscientific research. Researchers can explore its potential as a modulator of ion channels or nuclear receptors. Structurally similar compounds containing a pyrrolidine moiety have been investigated as potent activators of voltage-gated sodium channels (e.g., Nav1.1), which are critical targets for understanding central nervous system diseases . Furthermore, the isobutyramide functional group is a known feature in compounds of pharmaceutical relevance . The phenethylamine scaffold is common in ligands for G-protein coupled receptors, and the pyrrolidine ring is a frequent feature in compounds targeting the central nervous system. Given that endogenous cannabinoids and related fatty acid amides are known to activate Peroxisome Proliferator-Activated Receptors (PPARs)—nuclear receptors involved in neuroprotection and metabolism—the amide group in this compound may also suggest potential for interaction with this receptor family . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)16(19)17-10-9-14-5-7-15(8-6-14)18-11-3-4-12-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKELBLLNSKJSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide typically involves the N-arylation of pyrrolidine. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the coupling of pyrrolidine with an aryl halide. The reaction conditions often include a base such as potassium tert-butoxide and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity by fitting into the active site of the target protein. This interaction can modulate the activity of the protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents or Features Source
This compound (Hypothetical) C₁₉H₂₈N₂O 316.4 (calc.) N/A Pyrrolidine, phenethyl, isobutyramide N/A
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)isobutyramide C₃₃H₂₆F₂N₆O₂ 581.1 154–157 Pyrazolo-pyrimidine, chromenone, fluorine atoms Patent
N-(2-fluoro-4-(1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-3-yl)phenyl)isobutyramide C₃₅H₂₈F₃N₇O₃ 669.2 168–170 Morpholino, pyrazolo-pyrimidine, chromenone Patent
4-Fluoroisobutyrylfentanyl (4-FIBF) C₂₃H₂₉FN₂O 380.5 N/A Piperidine, fluorophenyl, isobutyramide Bulletin
N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide C₂₃H₂₉N₃O₅S 459.6 N/A Sulfamoyl, 4-hydroxypiperidine Chemical DB

Key Structural and Functional Differences:

Core Backbone: The hypothetical target compound uses a pyrrolidine ring (5-membered), whereas 4-FIBF and the compound in feature piperidine (6-membered) or sulfamoyl groups, respectively.

Pharmacological Moieties: Patent compounds incorporate pyrazolo-pyrimidine and chromenone moieties, which are absent in the target compound. These groups are linked to kinase inhibition or anticancer activity in literature.

Fluorination :

  • Fluorine atoms in enhance lipophilicity and metabolic stability. The target compound lacks fluorine but may compensate with pyrrolidine’s electron-rich nitrogen for binding interactions.

Synthetic Routes :

  • Patent examples employ Pd-catalyzed cross-coupling reactions for pyrazolo-pyrimidine assembly. The target compound’s simpler structure might utilize amide coupling or alkylation steps.

Physicochemical Trends:

  • Molecular Weight: Fluorinated chromenone derivatives exhibit higher molecular weights (>580 Da) due to aromatic fused rings, whereas the target compound (calc.
  • Melting Points : Patent compounds show melting points >150°C, consistent with crystalline aromatic systems. Pyrrolidine’s flexibility might lower the target compound’s melting point.

Research Implications

While direct data on this compound are unavailable, structural analogs suggest:

  • Metabolic Stability : Pyrrolidine’s resistance to oxidative metabolism (vs. piperidine in 4-FIBF) could enhance half-life .
  • Toxicity Risks : Fluorinated analogs may pose higher bioaccumulation risks, whereas the target compound’s lack of fluorine could reduce toxicity.

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